molecular formula C6H5Br2NO B13118269 5-Bromo-3-(bromomethyl)pyridin-2-ol CAS No. 1227585-63-8

5-Bromo-3-(bromomethyl)pyridin-2-ol

Cat. No.: B13118269
CAS No.: 1227585-63-8
M. Wt: 266.92 g/mol
InChI Key: ZODYSESIIUDWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(bromomethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H5Br2NO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(bromomethyl)pyridin-2-ol typically involves the bromination of 3-(bromomethyl)pyridine. One common method is the bromination of 3,5-dimethylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is carried out in a solvent like carbon tetrachloride (CCl4) and yields the desired brominated product .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. For example, starting with 5-methylnicotinic acid, the compound can be synthesized through a series of steps including esterification, reduction, and bromination. This method offers a higher yield and is more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(bromomethyl)pyridin-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-3-(bromomethyl)pyridin-2-ol involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(bromomethyl)pyridin-2-ol is unique due to the presence of both bromine and bromomethyl groups, which provide distinct reactivity and allow for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in scientific research.

Properties

CAS No.

1227585-63-8

Molecular Formula

C6H5Br2NO

Molecular Weight

266.92 g/mol

IUPAC Name

5-bromo-3-(bromomethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H5Br2NO/c7-2-4-1-5(8)3-9-6(4)10/h1,3H,2H2,(H,9,10)

InChI Key

ZODYSESIIUDWTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1Br)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.